synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview and detailed protocol for the , a pivotal intermediate in contemporary drug discovery and development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a validated step-by-step experimental procedure, and offer expert insights into the causality behind critical process parameters.
Strategic Importance in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as antibacterial, antimalarial, anti-inflammatory, and anticancer drugs.[1][2] The title compound, 2-Chloro-7-methylquinoline-3-carbaldehyde, is a highly versatile synthetic building block. The chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic substitution reactions, while the carbaldehyde group at the 3-position allows for a vast array of chemical transformations, including condensations, oxidations, and reductions. This dual reactivity makes it an invaluable precursor for generating diverse libraries of novel quinoline derivatives for biological screening.[3][4]
The most efficient and widely adopted method for constructing this molecule is the Vilsmeier-Haack reaction , a powerful one-pot cyclization and formylation process.[5]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] In this specific application, it facilitates a tandem reaction cascade involving the cyclization of an N-arylacetamide to construct the quinoline ring system.[8]
The key to the reaction is the in-situ formation of the Vilsmeier reagent , a chloroiminium cation, from a tertiary amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphoryl chloride, POCl₃). This reagent is a potent electrophile that drives the subsequent aromatic substitution and ring-closing steps.
Causality Behind Reagent Selection:
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N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.
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Phosphoryl Chloride (POCl₃): Acts as a dehydrating and activating agent, converting the amide oxygen of DMF into a good leaving group to facilitate the formation of the electrophilic Vilsmeier reagent.
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N-(m-tolyl)acetamide: This is the foundational substrate. The acetylated amino group activates the aromatic ring for electrophilic attack and participates in the cyclization. Crucially, the methyl group at the meta position of the aniline precursor directs the regiochemistry of the cyclization to yield the desired 7-methylquinoline isomer.
The overall mechanism can be visualized as follows:
Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.
Experimental Workflow: A Validated Protocol
This section outlines the two-stage procedure for the . The workflow is designed to be self-validating through in-process monitoring and clear endpoints.
Caption: Overall experimental workflow for the target compound synthesis.
Part A: Synthesis of N-(m-tolyl)acetamide (Precursor)
This initial step prepares the necessary substrate for the Vilsmeier-Haack reaction.
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add m-toluidine (10.7 g, 0.1 mol). Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: Pour the reaction mixture into 200 mL of cold water. The N-(m-tolyl)acetamide will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 50-60 °C. The product is typically used in the next step without further purification.
Part B: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
This is the critical cyclization step. The reaction is moisture-sensitive and should be performed under a fume hood with appropriate personal protective equipment.
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Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, condenser, and nitrogen inlet, place N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol). Cool the flask to 0 °C in an ice-salt bath.
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POCl₃ Addition: Add phosphoryl chloride (POCl₃) (6.5 mL, 70 mmol) dropwise to the cold DMF with constant stirring over 30 minutes.[9] It is crucial to maintain the temperature below 5 °C during this exothermic addition. The Vilsmeier reagent forms as a yellowish complex.
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Substrate Addition: To this freshly prepared reagent, add solid N-(m-tolyl)acetamide (1.49 g, 10 mmol) portion-wise, ensuring the temperature remains low.
-
Reaction Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat at 80-90 °C for 10-15 hours.[4][9] The reaction progress should be monitored by TLC (eluent: ethyl acetate/petroleum ether).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. This hydrolyzes the reaction intermediate and precipitates the product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation and Purification: Collect the resulting pale white or yellow solid by vacuum filtration and wash it extensively with water. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final compound.[9]
Data Summary
The following table summarizes the key quantitative parameters for the Vilsmeier-Haack cyclization step.
| Parameter | Value/Description | Rationale / Reference |
| Substrate | N-(m-tolyl)acetamide | Provides the backbone and 7-methyl group. |
| Reagents | POCl₃ / DMF | Form the electrophilic Vilsmeier reagent.[6] |
| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 3 : 7 | Excess reagents ensure complete conversion.[9] |
| Reaction Temperature | 80-90 °C | Provides activation energy for cyclization.[4] |
| Reaction Time | 10-15 hours | Required for completion with a methyl-substituted acetanilide.[9] |
| Expected Yield | 60-80% | Typical yield for this class of reaction.[5] |
| Appearance | White to pale yellow solid | Crystalline product after purification.[9] |
Conclusion
The via the Vilsmeier-Haack reaction is a robust, reproducible, and scalable method. By starting with the appropriately substituted N-(m-tolyl)acetamide, the reaction proceeds with high regioselectivity to afford a key intermediate primed for further chemical diversification. This guide provides the necessary procedural details and mechanistic insights for researchers in organic synthesis and medicinal chemistry to successfully implement this valuable transformation.
References
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]
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Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
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Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]
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International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]
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Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Available at: [Link]
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ResearchGate. (2014). How can I do Vilsmeier-Haack reaction for Quinoline Synthesis?. Available at: [Link]
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